molecular formula C3H2BrNS B1276463 4-Bromoisothiazole CAS No. 24340-77-0

4-Bromoisothiazole

Cat. No. B1276463
CAS RN: 24340-77-0
M. Wt: 164.03 g/mol
InChI Key: XAGKUQWKQVTDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisothiazole is an organic compound with the molecular formula C3H2BrNS . It has a molecular weight of 164.03 g/mol .


Synthesis Analysis

The synthesis of bromothiazoles, including 4-Bromoisothiazole, has been optimized and updated over the years . The majority of these compounds are produced via sequential bromination and debromination steps .


Molecular Structure Analysis

The molecular structure of 4-Bromoisothiazole is characterized by a five-membered heterocyclic ring containing carbon, hydrogen, bromine, nitrogen, and sulfur atoms .


Physical And Chemical Properties Analysis

4-Bromoisothiazole has a molecular weight of 164.03 g/mol . Other physical and chemical properties specific to 4-Bromoisothiazole are not explicitly mentioned in the search results.

Scientific Research Applications

Organic Synthesis

4-Bromoisothiazole: serves as a versatile building block in organic synthesis. It’s used to construct more complex molecules, particularly those containing the isothiazole ring, which is a core structure in many biologically active compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions to form arylisothiazoles .

Pharmaceutical Research

In pharmaceutical research, 4-Bromoisothiazole derivatives have been explored for their potential medicinal properties. They are precursors in the synthesis of compounds with antiviral activity against diseases like polio . Additionally, modifications of this compound have led to the development of new antibacterial drugs.

Agrochemical Development

Isothiazole derivatives, synthesized using 4-Bromoisothiazole , are significant in the agrochemical industry. They are used to create fungicides, herbicides, and insecticides. The isothiazole ring’s reactivity allows for the development of compounds that are effective in protecting crops from various pests and diseases .

Dye Manufacturing

The chemical industry utilizes 4-Bromoisothiazole in the synthesis of dyes. Its reactivity with different functional groups enables the production of a variety of colorants used in textiles and other materials .

Material Science

In material science, 4-Bromoisothiazole is used to synthesize organic compounds that form part of electronic materials. These materials have applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices .

Antifungal Agents

Research has shown that isothiazole sulfides, which can be derived from 4-Bromoisothiazole , exhibit antifungal properties. This makes them valuable in the development of antifungal agents that can be used in medical treatments and preservatives .

Anti-HIV Agents

Isothiazole carboxylates, synthesized from 4-Bromoisothiazole , have shown promise as anti-HIV agents. These compounds are part of ongoing research to find new treatments for HIV/AIDS .

Anti-Inflammatory and Hypolipidemic Agents

The modification of 4-Bromoisothiazole to produce carboxylic acid derivatives has led to the discovery of compounds with anti-inflammatory and hypolipidemic activities. These are important in the treatment of chronic diseases such as arthritis and hyperlipidemia .

Safety and Hazards

While specific safety and hazard information for 4-Bromoisothiazole is not available in the search results, it is generally recommended to avoid breathing in mist, gas, or vapors of such compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGKUQWKQVTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409450
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisothiazole

CAS RN

24340-77-0
Record name 4-BROMOISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-isothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisothiazole
Reactant of Route 2
Reactant of Route 2
4-Bromoisothiazole
Reactant of Route 3
4-Bromoisothiazole
Reactant of Route 4
4-Bromoisothiazole
Reactant of Route 5
4-Bromoisothiazole
Reactant of Route 6
Reactant of Route 6
4-Bromoisothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.